molecular formula C13H12N2O3 B13300910 Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13300910
M. Wt: 244.25 g/mol
InChI Key: YHLGBTZFERVMJA-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a formyl group, a methylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 4-carboxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

    Reduction: 4-hydroxymethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

    Substitution: 4-nitro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (nitration), 4-halo-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (halogenation)

Scientific Research Applications

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-formylphenylboronic acid: Similar in having a formyl group and aromatic ring but differs in the presence of a boronic acid group.

    Methyl 4-formylbenzoate: Similar in having a formyl group and ester functionality but lacks the pyrazole ring.

    1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar in having a pyrazole ring and methylphenyl group but differs in the absence of the formyl group.

Uniqueness

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a pyrazole ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-9-3-5-11(6-4-9)15-7-10(8-16)12(14-15)13(17)18-2/h3-8H,1-2H3

InChI Key

YHLGBTZFERVMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C=O

Origin of Product

United States

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